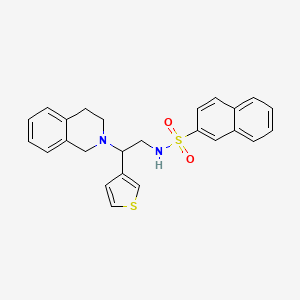
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C25H24N2O2S2 and its molecular weight is 448.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a naphthalene sulfonamide backbone, which is known for its diverse biological activities. The substitution with a 3,4-dihydroisoquinoline moiety and a thiophene group enhances its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein-Protein Interactions (PPIs) : Similar compounds have been shown to disrupt critical PPIs involved in various signaling pathways, particularly those related to oxidative stress and inflammation. For instance, sulfonamide derivatives have been identified as potent inhibitors of the KEAP1-NRF2 interaction, leading to enhanced antioxidant responses in cellular models .
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antifungal activities against various pathogenic fungi. For example, studies indicate that certain sulfonamide derivatives exhibit broad-spectrum antifungal activity, suggesting that the target compound may also possess similar properties .
- Cytotoxic Effects : Preliminary studies on related sulfonamide derivatives have shown cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated an IC50 value of 8.22 µM against human astrocytoma cells, indicating potential use in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of various naphthalene sulfonamide derivatives against seven phytopathogenic fungi. The results indicated that several compounds exhibited strong antifungal activity at concentrations as low as 50 µg/mL, with some derivatives showing superior efficacy compared to established antifungal agents .
- Cytotoxicity Assessment : In another study focusing on sulfonamide derivatives, compound 10f was tested for cytotoxicity against human astrocytoma cells and showed significant inhibition of cell viability at an IC50 of 8.22 µM. This suggests a promising avenue for further exploration in cancer therapeutics .
- Mechanistic Insights : Research on sulfonamide-based compounds has revealed their ability to inhibit key enzymes involved in tumor growth and metastasis. For example, certain derivatives were shown to inhibit carbonic anhydrase isoforms with nanomolar potency, providing insights into their potential as anticancer agents .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c28-31(29,24-10-9-19-5-1-3-7-21(19)15-24)26-16-25(23-12-14-30-18-23)27-13-11-20-6-2-4-8-22(20)17-27/h1-10,12,14-15,18,25-26H,11,13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCCVTZMVVMTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














